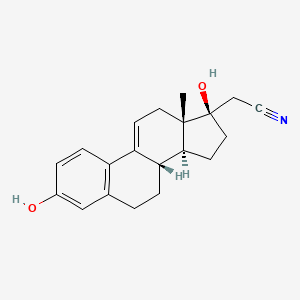
Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is a related compound of Hydrochlorothiazide, a widely prescribed diuretic drug used to treat fluid retention associated with various diseases. This compound is often studied for its structural and functional similarities to Hydrochlorothiazide, providing insights into the pharmacological and chemical properties of thiazide diuretics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) typically involves the acetylation of sulfamoyl chloride derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The process may involve multiple steps, including purification and crystallization, to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are typically adhered to during production.
化学反应分析
Types of Reactions
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and pharmacological properties.
科学研究应用
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of thiazide diuretics.
Biology: Investigated for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Studied for its pharmacokinetics and pharmacodynamics, providing insights into the action of diuretic drugs.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
作用机制
The mechanism of action of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) involves its interaction with the renal tubules, similar to Hydrochlorothiazide. It inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium and water. This action reduces fluid retention and lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways.
相似化合物的比较
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with similar pharmacological properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action.
Uniqueness
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is unique due to its specific structural modifications, which provide distinct chemical and pharmacological characteristics. These modifications can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
90794-87-9 |
|---|---|
分子式 |
C10H11ClN2O4S |
分子量 |
290.72 g/mol |
IUPAC 名称 |
N-[2-(acetylsulfamoyl)-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-6(14)12-9-4-3-8(11)5-10(9)18(16,17)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI 键 |
BVKYENDXBDNCNL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)




